Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside
Overview
Description
Synthesis Analysis
The synthesis of Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside and its derivatives often involves the protection of hydroxyl groups to control the reactivity of the glucose molecule. This can be achieved through acetylation, a common strategy for protecting hydroxyl groups during the synthesis of complex carbohydrates. For instance, the synthesis of oxamide derivatives of methyl 2-amino-2-deoxy-alpha-D-glucopyranoside demonstrates the importance of selective protection and deprotection steps in the manipulation of glucose derivatives (Temeriusz et al., 2003).
Molecular Structure Analysis
The crystal and molecular structure of related compounds provides insight into their conformation and spatial arrangement. For example, the structure of methyl 2,4,6-tri-O-acetyl-3-O-(2,3,4,6-Tetra-O-acetyl-β-d-glucopyranosyl)-β-d-glucopyranoside, determined by X-ray diffraction, reveals an orthorhombic system with no intra-molecular hydrogen bond, indicating a fully extended conformation (Takeda et al., 1978).
Scientific Research Applications
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Biomedical Industry
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Antitumor Activity
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Inhibition of α-Galactosidases
- Methyl α-D-galactopyranoside is a potent inhibitor against the Debaryomyces hansenii UFV-1 extracellular and intracellular α-galactosidases . While this is not directly related to Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside, it does suggest potential applications in enzymology and microbiology .
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Chemical Synthesis
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Inhibitory Activities
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Pharmaceutical Development
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Synthesis of Other Complex Molecules
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Saccharide-Mediated Protection
- Methyl α-D-glucopyranoside has been used in a study to investigate saccharide-mediated protection of chaotropic-induced deactivation of concanavalin A . While this is not directly related to Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside, it does suggest potential applications in enzymology and microbiology .
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Development of Novel Pharmaceuticals
properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-hydroxy-6-methoxyoxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O9/c1-6(14)19-5-9-10(17)11(20-7(2)15)12(21-8(3)16)13(18-4)22-9/h9-13,17H,5H2,1-4H3/t9-,10-,11+,12-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWIADUEFWYSBL-LBELIVKGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OC(=O)C)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453196 | |
Record name | Methyl 2,3,6-tri-O-acetyl-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3,6-Tri-O-acetyl-alpha-D-glucopyranoside | |
CAS RN |
18031-51-1 | |
Record name | α-D-Glucopyranoside, methyl, 2,3,6-triacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18031-51-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,3,6-tri-O-acetyl-alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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